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For Researchers, Scientists, and Drug Development Professionals

The choice of near-infrared (NIR) fluorescent dyes is a critical determinant of success in

quantitative western blotting. The 800 nm channel, in particular, offers significant advantages

due to reduced autofluorescence from biological samples, leading to higher signal-to-noise

ratios. This guide provides an objective comparison of two commonly used dyes in this

channel: IRDye® 800CW and Cyanine7 (Cy7). This analysis is based on available

experimental data to aid researchers in selecting the optimal reagent for their quantitative

western blotting needs.

Performance Comparison: 800CW and Cy7
While direct head-to-head quantitative data from a single comparative study for all performance

metrics in a western blot application is limited, a comprehensive review of available literature

allows for a strong comparative analysis.

Spectral Properties
Both 800CW and Cy7 operate in the near-infrared spectrum, minimizing background

interference from membranes and biological molecules. Their spectral characteristics are

summarized below.
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Property IRDye® 800CW Cy7

Excitation Maximum (nm) ~774 ~750

Emission Maximum (nm) ~789 ~773

Molar Extinction Coefficient

(cm⁻¹M⁻¹)
~240,000

Not consistently reported, but

generally high for cyanine dyes

Quantum Yield ~0.12-0.15

Not consistently reported, can

be lower and more variable

than 800CW

Key Performance Metrics in Quantitative Western
Blotting
The ideal fluorescent dye for quantitative western blotting should exhibit high signal intensity, a

superior signal-to-noise ratio, and excellent photostability.
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Performance Metric IRDye® 800CW Cy7 Summary

Signal Intensity &

Sensitivity

High. Often cited for

its brightness and high

sensitivity in the 800

nm channel.[1]

Generally provides

good signal.

800CW is frequently

highlighted for its high

sensitivity, which is

crucial for the

detection of low-

abundance proteins.

Signal-to-Noise Ratio

(SNR)

High. Benefits from

low background

autofluorescence in

the NIR range.[2]

Good. Also benefits

from the low

background of the NIR

spectrum.

While both dyes

leverage the

advantages of the NIR

spectrum, 800CW is

often associated with

very low background,

contributing to a high

SNR.[2]

Photostability

High. Known for its

robust performance

and resistance to

photobleaching.[3]

Moderate to Low.

Cyanine dyes,

including Cy7, are

known to be

susceptible to

photobleaching, which

can impact the

accuracy of

quantitative

measurements over

time.[4]

800CW demonstrates

superior photostability,

ensuring a more

stable signal during

imaging and potential

re-imaging of blots.[3]

This is a critical factor

for obtaining

reproducible

quantitative data.

Reproducibility

High. Its stability

contributes to more

consistent results

between experiments.

Moderate. The

potential for

photobleaching can

introduce variability.[4]

The higher stability of

800CW generally

leads to better

reproducibility in

quantitative western

blotting.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.licorbio.com/blog/western-blot-detection-method-fluorescence-chemiluminescence-and-colorimetric
https://www.ld.ru/w/licor/IRDye_brochure_web.pdf
https://www.ld.ru/w/licor/IRDye_brochure_web.pdf
https://www.researchgate.net/profile/Amritlal-Mandal/post/Can_I_detect_two_different_proteins_in_a_western_blot_using_two_antibodies/attachment/59d629a8c49f478072e9c577/AS%3A272472048373763%401441973806160/download/Li-Cor+Odyssey+and+Syngene+Brochure.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Quantitative_Assays_The_Reproducibility_of_Cy7_and_Its_Alternatives.pdf
https://www.researchgate.net/profile/Amritlal-Mandal/post/Can_I_detect_two_different_proteins_in_a_western_blot_using_two_antibodies/attachment/59d629a8c49f478072e9c577/AS%3A272472048373763%401441973806160/download/Li-Cor+Odyssey+and+Syngene+Brochure.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Quantitative_Assays_The_Reproducibility_of_Cy7_and_Its_Alternatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A detailed and optimized protocol is essential for achieving reliable and reproducible

quantitative western blotting results. Below is a comprehensive protocol for using NIR dyes like

800CW or Cy7, with a focus on the LI-COR Odyssey imaging system as a common platform for

this application.[4]

Quantitative Near-Infrared (NIR) Western Blotting
Protocol
1. Sample Preparation and Electrophoresis:

Prepare protein lysates from cells or tissues.

Determine protein concentration using a standard assay (e.g., BCA).

Denature protein samples by boiling in Laemmli sample buffer.

Load equal amounts of protein per lane onto a polyacrylamide gel.

Perform electrophoresis to separate proteins by size.

2. Protein Transfer:

Transfer separated proteins from the gel to a low-fluorescence polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Ensure complete transfer by verifying with a total protein stain if desired.

3. Blocking:

Block the membrane for 1 hour at room temperature with an appropriate blocking buffer

(e.g., Intercept® (TBS) or (PBS) Blocking Buffer) to prevent non-specific antibody binding.

4. Primary Antibody Incubation:

Dilute the primary antibody in a suitable antibody diluent (e.g., Intercept® T20 Antibody

Diluent).
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Incubate the blot with the primary antibody solution for 1-4 hours at room temperature or

overnight at 4°C with gentle agitation.

5. Washing:

Wash the membrane three to four times for 5 minutes each with TBST (Tris-Buffered Saline

with 0.1% Tween® 20) or PBST (Phosphate-Buffered Saline with 0.1% Tween® 20) to

remove unbound primary antibody.

6. Secondary Antibody Incubation:

Dilute the NIR-conjugated secondary antibody (e.g., IRDye® 800CW goat anti-mouse or Cy7

goat anti-mouse) in the antibody diluent. A recommended starting dilution for IRDye®

800CW is 1:15,000 to 1:20,000.

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature

with gentle agitation. Protect the membrane from light during this and subsequent steps.

7. Final Washes:

Repeat the washing step (step 5) to remove unbound secondary antibody.

8. Imaging:

Rinse the membrane with PBS or TBS to remove residual Tween® 20.[4]

Image the blot on a NIR imaging system (e.g., LI-COR Odyssey) in the appropriate channel

(800 nm for 800CW and Cy7).

9. Quantification:

Use appropriate software (e.g., Image Studio™) to quantify the band intensities.

Normalize the signal of the protein of interest to a loading control (e.g., a housekeeping

protein or total protein stain) to account for variations in protein loading and transfer.

Mandatory Visualizations
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Caption: A typical workflow for quantitative western blotting using near-infrared dyes.

EGFR Signaling Pathway
A common application of quantitative western blotting is the analysis of signaling pathways.

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation

and is frequently studied in cancer research.
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Caption: Simplified diagram of the EGFR signaling pathway, often analyzed by western blot.
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Conclusion
For researchers prioritizing high sensitivity, signal stability, and reproducibility in their

quantitative western blotting experiments, IRDye® 800CW presents a compelling choice. Its

superior photostability is a key advantage over Cy7, minimizing a potential source of variability

and enhancing the reliability of quantitative data. While Cy7 is a viable NIR dye, its

susceptibility to photobleaching requires careful optimization of imaging conditions to ensure

accurate and reproducible results. The selection of the appropriate dye should be guided by the

specific requirements of the experiment, with a strong consideration for the quantitative

accuracy and reproducibility demanded by the research goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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